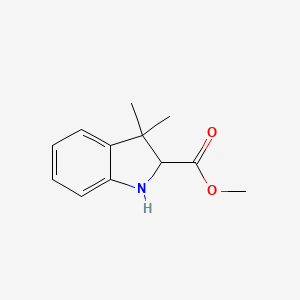

Methyl 3,3-dimethylindoline-2-carboxylate

Descripción

Methyl 3,3-dimethylindoline-2-carboxylate is an indoline derivative featuring a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring (indoline core). The compound is substituted with two methyl groups at the 3,3-positions and a methoxycarbonyl (ester) group at the 2-position. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol (calculated). This ester-functionalized indoline is listed by suppliers like CymitQuimica under reference code 10-F686818, indicating its availability for research and industrial applications .

Indoline derivatives are pivotal in organic synthesis and medicinal chemistry due to their structural versatility. The dimethyl substitution at the 3,3-positions likely enhances steric hindrance, influencing reactivity and stability compared to analogous compounds.

Propiedades

Fórmula molecular |

C12H15NO2 |

|---|---|

Peso molecular |

205.25 g/mol |

Nombre IUPAC |

methyl 3,3-dimethyl-1,2-dihydroindole-2-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-12(2)8-6-4-5-7-9(8)13-10(12)11(14)15-3/h4-7,10,13H,1-3H3 |

Clave InChI |

ZVVLUZYFSYMXPV-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(NC2=CC=CC=C21)C(=O)OC)C |

Origen del producto |

United States |

Métodos De Preparación

Análisis de las reacciones químicas

Tipos de reacciones

El 3,3-Dimetilindolina-2-carboxilato de metilo sufre diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar los correspondientes indole-2-carboxilatos.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de indolina.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de indolina, dando lugar a diversos productos sustituidos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfatantes en condiciones controladas.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos indole-2-carboxilatos sustituidos, que pueden ser funcionalizados posteriormente para aplicaciones específicas.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3,3-dimethylindoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylates.

Reduction: Reduction reactions can convert it to different indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indoline ring, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoline-2-carboxylates, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of methyl 3,3-dimethylindoline-2-carboxylate derivatives as antiviral agents. For instance, a series of 3-oxindole derivatives, closely related to this compound, demonstrated significant inhibitory effects against HIV-1 reverse transcriptase, indicating their potential as small molecule inhibitors in antiviral therapy . The structural modifications of these derivatives enhance their bioactivity and selectivity.

Antitumor Properties

Methyl 3,3-dimethylindoline-2-carboxylate has also been investigated for its antitumor properties. Compounds bearing the oxindole moiety have shown promise as potent antitumor agents. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Organic Synthesis

Reagent in Chemical Reactions

In synthetic organic chemistry, methyl 3,3-dimethylindoline-2-carboxylate serves as a valuable intermediate for the synthesis of various complex organic molecules. It is utilized in reactions such as C-H amination and the formation of new carbon-nitrogen bonds. This versatility allows chemists to create diverse molecular architectures with potential applications in pharmaceuticals and agrochemicals .

Fluorescent Probes

The compound has been explored as a sensitive fluorescent probe for detecting fat deposits in biological systems. Its ability to emit fluorescence upon interaction with specific biomolecules makes it useful for imaging applications in cellular biology .

Materials Science

Polymer Synthesis

Methyl 3,3-dimethylindoline-2-carboxylate derivatives are being studied for their role in polymer chemistry. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

Case Studies

Mecanismo De Acción

El mecanismo de acción del 3,3-Dimetilindolina-2-carboxilato de metilo implica su interacción con dianas moleculares específicas. En los sistemas biológicos, puede interactuar con enzimas y receptores, modulando su actividad. Las vías y dianas exactas pueden variar en función de la aplicación específica y el contexto de uso. Por ejemplo, en química medicinal, puede inhibir ciertas enzimas implicadas en las vías de la enfermedad .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 3,3-dimethylindoline-2-carboxylate with key analogs:

*Ethyl (3aS,8aR)-3a-(3-methoxy-3-oxopropyl)-1-((methoxycarbonyl)amino)-2-methyl-1,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-3-carboxylate .

Key Observations:

Core Structure Differences :

- Indoline (saturated nitrogen-containing ring) vs. indole (aromatic nitrogen-containing ring): The saturated indoline core in the target compound may confer distinct electronic properties compared to aromatic indole derivatives like methyl 2-methylindole-3-carboxylate .

- Pyrroloindole derivatives (e.g., ) exhibit fused ring systems, expanding applications in asymmetric synthesis .

- Substituent Effects: 3,3-Dimethyl vs.

Commercial Availability

- Methyl 3,3-Dimethylindoline-2-Carboxylate : Available via CymitQuimica (Ref: 10-F686818), though listed as "discontinued" in certain quantities .

Actividad Biológica

Methyl 3,3-dimethylindoline-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3,3-dimethylindoline-2-carboxylate features a bicyclic indole structure with a methyl ester group at the carboxylic acid position (C-2) and two methyl groups at the C-3 position. This unique configuration influences its reactivity and biological interactions.

Biological Activities

Research indicates that methyl 3,3-dimethylindoline-2-carboxylate exhibits various biological activities, including:

- Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial effects against certain bacterial strains .

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation. Specific mechanisms may involve the modulation of enzyme activity related to cancer pathways .

- Anti-inflammatory Effects : Indole derivatives are known for anti-inflammatory properties, which may extend to methyl 3,3-dimethylindoline-2-carboxylate .

The mechanism of action for methyl 3,3-dimethylindoline-2-carboxylate involves interactions with specific molecular targets. It may modulate enzyme activity or bind to receptors involved in disease pathways. The presence of the indole structure allows for electrophilic substitution reactions, which can enhance its biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 3,3-dimethylindoline-2-carboxylate:

- Anticancer Activity : A study demonstrated that derivatives of indole compounds, including methyl 3,3-dimethylindoline-2-carboxylate, showed significant inhibition of cancer cell lines. The study highlighted structure-activity relationships that suggest modifications to the indole structure can enhance anticancer effects .

- Antimicrobial Testing : In vitro tests indicated that this compound exhibits antimicrobial activity against various pathogens. The results suggest a potential role in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Methyl Indole-2-carboxylate | Indole ring with a carboxylic acid at C-2 | Less sterically hindered than methyl 3,3-dimethyl |

| 1-Methylindole | Methyl group at C-1 of the indole structure | Different substitution pattern affecting reactivity |

| 5-Methoxyindole | Methoxy group at C-5 | Enhanced solubility and altered pharmacokinetics |

| Methyl 3,3-dimethylindoline-2-carboxylate | Two methyl groups at C-3 affecting selectivity | Increased steric hindrance enhances selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.